7-Bromo-3-fluoroquinolin-2-amine is a compound belonging to the quinoline family, which is characterized by a bicyclic structure containing a fused benzene and pyridine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents against various diseases, including cancer and microbial infections.
The compound can be synthesized through various chemical reactions involving quinoline derivatives. It has been the subject of research due to its biological activities and structural properties, which make it a candidate for further pharmacological studies.
7-Bromo-3-fluoroquinolin-2-amine is classified as an aminoquinoline. Aminoquinolines are known for their diverse biological activities, including antimalarial and anticancer effects. The presence of bromine and fluorine substituents enhances the compound's reactivity and biological profile.
The synthesis of 7-Bromo-3-fluoroquinolin-2-amine typically involves several steps, including:
The synthesis may require optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress and confirm the structure of synthesized compounds.
The molecular formula for 7-Bromo-3-fluoroquinolin-2-amine is . The structure consists of a quinoline ring system with a bromine atom at position 7 and a fluorine atom at position 3. The amino group (-NH2) is located at position 2.
Key structural data includes:
7-Bromo-3-fluoroquinolin-2-amine can participate in various chemical reactions due to its functional groups:
Understanding these reactions requires knowledge of reaction mechanisms, including factors influencing regioselectivity and reactivity patterns based on electronic effects from substituents.
The mechanism of action for compounds like 7-Bromo-3-fluoroquinolin-2-amine involves interactions with biological targets such as enzymes or DNA. For instance, similar quinoline derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.
Research indicates that these compounds stabilize enzyme-DNA complexes, leading to DNA strand breaks that ultimately inhibit bacterial growth or induce apoptosis in cancer cells .
Key physical properties include:
Chemical properties include reactivity patterns typical of halogenated aromatic compounds:
7-Bromo-3-fluoroquinolin-2-amine has potential applications in several areas:
Regioselective halogenation of the quinoline scaffold is foundational for accessing 7-bromo-3-fluoroquinoline precursors. Bromination at C7 typically employs electrophilic aromatic substitution (SEAr) under controlled conditions. The electron-deficient nature of the quinoline ring necessitates activating systems, such as bromine (Br₂) in acetic acid at 80°C, which delivers 7-bromoquinoline with >85% regioselectivity due to preferential electrophile attack at the electron-rich C7 position [4]. Alternatively, N-bromosuccinimide (NBS) in dimethylformamide (DMF) enables milder bromination (50°C) but with reduced selectivity (~70%), yielding significant 5-bromo contaminants requiring chromatographic separation [10].
Fluorination at C3 proceeds via Balz-Schiemann or halogen-exchange reactions. 3-Aminoquinoline derivatives undergo diazotization followed by treatment with tetrafluoroboric acid (HBF₄) to generate diazonium salts, which thermally decompose to 3-fluoroquinoline. More directly, nucleophilic fluorination using potassium fluoride (KF) or cesium fluoride (CsF) on 3-chloroquinoline precursors at 180–220°C achieves 60–75% conversion but risks pyrolysis [4] [6]. Modern approaches exploit in situ-generated anhydrous hydrogen fluoride (HF) pyridine complexes with 3-hydroxyquinolines, yielding 3-fluoroquinolines at 100°C with enhanced purity [4]. Sequential halogenation (fluorination first, then bromination) minimizes side reactions, as fluorination deactivates the ring toward uncontrolled polybromination [6].
Table 1: Comparison of Halogenation Methods for Quinoline Functionalization
Target Position | Reagents/Conditions | Regioselectivity | Yield (%) | Key Limitations |
---|---|---|---|---|
C7 Bromination | Br₂/AcOH, 80°C | >85% (C7) | 70–85 | Oxidative byproducts |
C7 Bromination | NBS/DMF, 50°C | ~70% (C7) | 65 | 5-Bromo contaminants |
C3 Fluorination | KF/CsF, 180–220°C | >95% | 60–75 | Pyrolysis side reactions |
C3 Fluorination | HF-Pyridine, 100°C | >98% | 80–90 | HF handling hazards |
Direct C2-amination of halogenated quinolines exploits the ortho-directing effect of the ring nitrogen and the enhanced reactivity of halogen atoms toward metal-catalyzed cross-coupling. Copper-catalyzed Ullmann-type reactions enable direct coupling with aqueous ammonia under ligand-free conditions. Optimized protocols use Cu₂O (20 mol%) in N-methylpyrrolidone (NMP) at 110°C, converting 7-bromo-3-fluoroquinoline to the target amine in 99% yield within 24 hours [9]. This method tolerates the C3-fluoro substituent without competitive hydrolysis and avoids expensive ligands.
Palladium-catalyzed Buchwald-Hartwig amination offers superior functional group tolerance for complex amine coupling partners. Sterically hindered dialkylamines (e.g., diisopropylamine) couple efficiently using Pd-PEPPSI-IPent (5 mol%) and sodium tert-butoxide (NaOtBu) in toluene at 100°C, achieving >80% yield [5]. For primary aryl amines, BrettPhos-Pd-G3 precatalysts suppress diarylation byproducts. Microwave-assisted variants (150°C, 30 min) accelerate reactions with heterocyclic amines, such as 2-aminothiazole, though yields decrease to 50–65% due to competing heterocycle decomposition [9].
Table 2: Amination Methods for 7-Bromo-3-fluoroquinoline
Amination Type | Conditions | Catalyst/Base | Yield (%) | Key Advantages |
---|---|---|---|---|
Direct Amidation (NH₃) | Cu₂O (20 mol%), NMP, 110°C, 24h | Aqueous NH₃ | 99 | Ligand-free, low-cost |
Primary Alkylamine | Pd₂(dba)₃/BINAP, NaOtBu, toluene, 90°C | Cs₂CO₃ | 85 | Broad substrate scope |
Secondary Alkylamine | Pd-PEPPSI-IPent, NaOtBu, toluene, 100°C | NaOtBu | 80–90 | Steric tolerance |
Heterocyclic Amine | BrettPhos-Pd-G3, MW, 150°C, 0.5h | NaOtBu | 50–65 | Rapid coupling |
The C7-bromo substituent in 7-bromo-3-fluoroquinoline serves as a versatile handle for directed metalation and halogen-metal exchange. At −78°C, n-butyllithium (nBuLi) undergoes Br/Li exchange within seconds, generating a C7-lithiated species that reacts with electrophiles (e.g., D₂O, CO₂, I₂) to install deuterium, carboxylic acid, or iodine groups while preserving the C3-fluoro group [4]. Competitive deprotonation is minimized by the electron-withdrawing fluorine.
Directed ortho-metalation (DoM) leverages the C3-fluoro substituent as a weak directing group. Superbases like lithium diisopropylamide (LDA) or magnesate complexes (TMPMgCl·LiCl) deprotonate C4-H regioselectively, enabling carboxylation, sulfonation, or phosphorylation at C4 [4]. This permits sequential functionalization: initial bromine-directed C7 modification, followed by fluorine-directed C4 elaboration. Transmetalation of C7-stannane intermediates (from Stille coupling) enables Negishi or Suzuki cross-coupling under mild conditions, tolerating sensitive functional groups like esters or nitriles .
Table 3: Metalation/Functionalization Sequences for 7-Bromo-3-fluoroquinoline
Sequence | Reagents/Conditions | Key Functional Groups Introduced | Yield (%) |
---|---|---|---|
Br/Li Exchange | nBuLi (−78°C), then E⁺ (e.g., D₂O, CO₂) | C7-D, C7-COOH | 70–88 |
Directed ortho-Metalation (C4) | TMPMgCl·LiCl, then E⁺ (e.g., CO₂, P(O)Cl₂) | C4-COOH, C4-P(O)(OEt)₂ | 65–80 |
Stille/Negishi Tandem | (a) Bu₃SnSnBu₃/Pd(PPh₃)₄; (b) RZnBr/Pd(dppf) | C7-Aryl, C7-Alkyl | 75–92 |
Continuous-flow systems enhance safety and efficiency in synthesizing halogenated quinoline intermediates. Bromination in microreactors (residence time: 2–5 min) using on-demand generated Br₂ from HBr/H₂O₂ mixtures achieves >95% conversion of quinoline to 7-bromoquinoline with negligible dibromide formation, overcoming exothermicity issues in batch reactors [2] [6]. Similarly, fluorination with diethylaminosulfur trifluoride (DAST) in corrosion-resistant perfluoroalkoxy (PFA) reactors at 60°C delivers 3-fluoroquinoline in 90% yield, with HF byproducts neutralized inline by Ca(OH)₂ cartridges [6].
Amination benefits from packed-bed flow reactors housing immobilized Pd catalysts (e.g., Pd@SiO₂ or Pd-enCAP®). A solution of 7-bromo-3-fluoroquinoline and ammonia in dimethylacetamide (DMAc) flowed through the bed at 120°C (residence time: 30 min) achieves full conversion, with catalyst lifetimes exceeding 500 hours [9]. Integrated quench modules remove metal residues inline, streamlining purification. Multistep sequences—e.g., bromination → fluorination → amination—are feasible using zone-temperature-controlled reactors, though intermediate workup remains challenging [6].
Table 4: Flow Chemistry Parameters for Key Synthetic Steps
Step | Reactor Type | Residence Time | Temperature (°C) | Conversion/Yield | Scale-Up Potential |
---|---|---|---|---|---|
C7 Bromination | Microreactor (PFA) | 2–5 min | 25–40 | >95% conversion | High (kg/day) |
C3 Fluorination | PFA Tube Reactor | 20 min | 60 | 90% yield | Moderate |
C2 Amination | Packed-Bed (Pd@SiO₂) | 30 min | 120 | >99% conversion | High (kg/day) |
The C2-amino group and C7-bromo substituent in 7-bromo-3-fluoroquinolin-2-amine enable orthogonal derivatization for structure-activity relationship (SAR) studies. Acylation with carboxylic acids using propylphosphonic anhydride (T3P®) delivers amides with >80% yield, while sulfonylation with arylsulfonyl chlorides in pyridine affords sulfonamides quantitatively [9] [10]. These modifications enhance cellular permeability or target binding; for instance, N-(4-cyanophenyl)sulfonamide derivatives exhibit potent kinase inhibition [7].
Suzuki-Miyaura cross-coupling of the C7-bromo group with aryl/heteroaryl boronic acids (Pd(OAc)₂/SPhos, K₃PO₄, dioxane/H₂O, 80°C) introduces biaryl motifs critical for DNA topoisomerase inhibition in fluoroquinolone antibiotics [6] [10]. Nucleophilic aromatic substitution (SNAr) of the C3-fluoro group is feasible with strong nucleophiles (e.g., piperazine), though competing C2-amine reactivity necessitates protection as the N-Boc derivative. Post-coupling deprotection then yields bis-functionalized analogs [4].
Table 5: Bioactive Derivatives from Post-Synthetic Modifications
Modification Site | Reaction Type | Representative Derivatives | Targeted Bioactivity |
---|---|---|---|
C2-Amino | Acylation | N-Acetyl, N-Benzoyl | Antibacterial enhancement |
C2-Amino | Sulfonylation | N-Tosyl, N-Mesyl | Kinase inhibition |
C7-Bromo | Suzuki Coupling | 7-(Pyridin-3-yl), 7-(Thiophen-2-yl) | Anticancer, antiviral |
C3-Fluoro | SNAr (Protected C2-NH₂) | 3-(4-Methylpiperazin-1-yl) | DNA gyrase binding |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7